molecular formula C21H27N3O2S B7749812 1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea

1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea

Cat. No.: B7749812
M. Wt: 385.5 g/mol
InChI Key: LKSKNWGUNPEARU-JWGURIENSA-N
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Description

1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structure, which includes a hexoxy group, a methoxy group, and a phenylthiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea typically involves the condensation of 4-hexoxy-3-methoxybenzaldehyde with phenylthiourea. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, alcohols); reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anticancer and antimicrobial properties, showing promise in preclinical studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. In the case of its anticancer properties, the compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Z)-(2-fluorophenyl)methylideneamino]-3-phenylthiourea
  • (1Z,N’Z)-N’-(4-butoxy-3-methoxybenzylidene)-N-phenylcarbamohydrazonothioic acid

Uniqueness

Compared to similar compounds, 1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea stands out due to its unique combination of hexoxy and methoxy groups, which confer distinct physicochemical properties. These structural features enhance its solubility, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-[(Z)-(4-hexoxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-3-4-5-9-14-26-19-13-12-17(15-20(19)25-2)16-22-24-21(27)23-18-10-7-6-8-11-18/h6-8,10-13,15-16H,3-5,9,14H2,1-2H3,(H2,23,24,27)/b22-16-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSKNWGUNPEARU-JWGURIENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=NNC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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